3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoicacid
CAS No.:
Cat. No.: VC17511416
Molecular Formula: C25H21NO4S
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21NO4S |
|---|---|
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-methoxy-3-phenylmethoxyphenyl)but-3-enoic acid |
| Standard InChI | InChI=1S/C25H21NO4S/c1-29-21-12-11-18(14-22(21)30-16-17-7-3-2-4-8-17)13-19(15-24(27)28)25-26-20-9-5-6-10-23(20)31-25/h2-14H,15-16H2,1H3,(H,27,28)/b19-13- |
| Standard InChI Key | VSTJYONYTZWUFM-UYRXBGFRSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Introduction
3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid is a complex organic compound characterized by its unique structural features, including a benzothiazole ring and a substituted phenyl group. This compound has garnered significant attention in medicinal chemistry and materials science due to its potential biological applications and chemical reactivity.
Synthesis and Production
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid typically involves multi-step organic reactions. These steps often include the condensation of 1,3-benzothiazole-2-amine with suitable aldehydes, followed by further reactions to introduce benzyloxy and methoxy substituents. Industrial production may employ continuous flow reactors and automated systems to enhance efficiency, with purification techniques such as recrystallization and chromatography used to achieve high purity levels of the final product.
Biological Activity and Applications
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The benzothiazole moiety can modulate enzyme activity and participate in redox reactions, influencing cellular processes and signaling pathways. Preliminary studies suggest potential applications in developing therapeutic agents targeting various diseases, although further research is needed to elucidate the precise mechanisms of action and potential side effects.
Potential Therapeutic Applications
-
Antimicrobial Activity: Benzothiazole derivatives often exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents.
-
Anticancer Properties: The compound's ability to interact with biological targets suggests potential applications in cancer therapy.
-
Enzyme Inhibition: The benzothiazole moiety can inhibit specific enzymes involved in disease pathways.
Chemical Reactions
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate |
| Reduction | Sodium borohydride |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume